3-Phenyl-4-[4-(2,2,2-trifluoroethyl)phenyl]sulfonylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-4-[4-(2,2,2-trifluoroethyl)phenyl]sulfonylmorpholine is a complex organic compound featuring a morpholine ring substituted with phenyl and trifluoroethyl groups. The presence of the trifluoroethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-[4-(2,2,2-trifluoroethyl)phenyl]sulfonylmorpholine typically involves multiple steps, including the formation of the morpholine ring and subsequent functionalization with phenyl and trifluoroethyl groups. One common method involves the reaction of 4-(2,2,2-trifluoroethyl)phenylsulfonyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4-[4-(2,2,2-trifluoroethyl)phenyl]sulfonylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Phenyl-4-[4-(2,2,2-trifluoroethyl)phenyl]sulfonylmorpholine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential use as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 3-Phenyl-4-[4-(2,2,2-trifluoroethyl)phenyl]sulfonylmorpholine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The sulfonyl group may also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A simpler compound with a trifluoroethyl group, used as a solvent and reagent in organic synthesis.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group and is used in the synthesis of pharmaceuticals and agrochemicals.
{4-[(2,2,2-Trifluoroethyl)sulfonyl]phenyl}acetic acid: Similar in structure but with an acetic acid moiety, used in various chemical reactions.
Uniqueness
3-Phenyl-4-[4-(2,2,2-trifluoroethyl)phenyl]sulfonylmorpholine is unique due to the combination of its morpholine ring and trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
3-phenyl-4-[4-(2,2,2-trifluoroethyl)phenyl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3S/c19-18(20,21)12-14-6-8-16(9-7-14)26(23,24)22-10-11-25-13-17(22)15-4-2-1-3-5-15/h1-9,17H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIHLPNENPFCHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1S(=O)(=O)C2=CC=C(C=C2)CC(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.